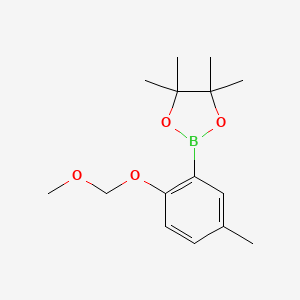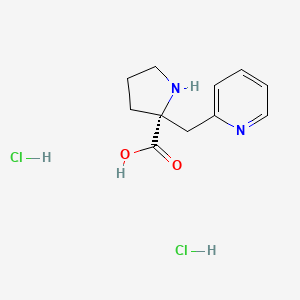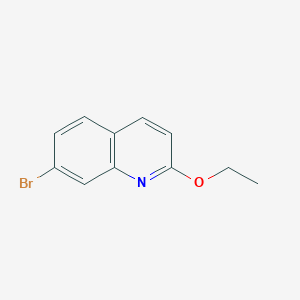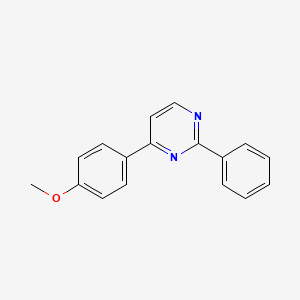
2-Phenyl-4-(4-methoxyphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(4-methoxyphenyl)pyrimidine, also known as PMP, is an organic compound that is widely used in a variety of scientific research applications. It is a heterocyclic compound consisting of a pyrimidine ring and two phenyl rings, one of which is substituted with a methoxy group. PMP has a wide range of chemical and biological properties, making it a useful tool for a variety of research applications.
Applications De Recherche Scientifique
2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used as an inhibitor of enzymes and as a fluorescent probe in biological assays.
Mécanisme D'action
2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a variety of mechanisms of action. It can act as an inhibitor of enzymes, by binding to the active site of the enzyme and preventing the substrates from binding. It can also act as a fluorescent probe, by binding to specific molecules and emitting light when exposed to a certain wavelength of light.
Biochemical and Physiological Effects
2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a number of advantages and limitations for lab experiments. One of the main advantages of using 2-Phenyl-4-(4-methoxyphenyl)pyrimidine is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 2-Phenyl-4-(4-methoxyphenyl)pyrimidine. It can be toxic in high concentrations and can have a number of side effects, such as skin irritation and respiratory problems.
Orientations Futures
There are a number of potential future directions for research involving 2-Phenyl-4-(4-methoxyphenyl)pyrimidine. One possibility is to explore the use of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine as a therapeutic agent for treating cancer and other diseases. Another possibility is to investigate the use of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine as a fluorescent probe for imaging applications. Additionally, research could be conducted to further understand the mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine and to develop more efficient synthesis methods. Finally, research could be conducted to explore the use of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine as a ligand in coordination chemistry.
Méthodes De Synthèse
2-Phenyl-4-(4-methoxyphenyl)pyrimidine can be synthesized in a number of ways. The most common method involves the reaction of 4-methoxyphenylmagnesium bromide with 2-chloropyrimidine. This reaction takes place in the presence of a base, such as potassium carbonate. The reaction is then followed by a hydrolysis step to produce the desired product.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-20-15-9-7-13(8-10-15)16-11-12-18-17(19-16)14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMKNFSRFBTSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(4-methoxyphenyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



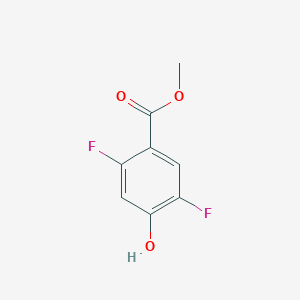
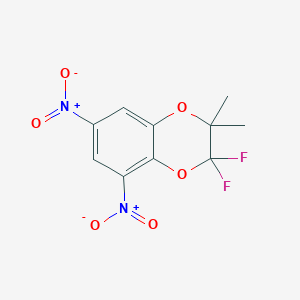
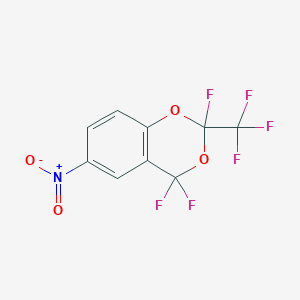
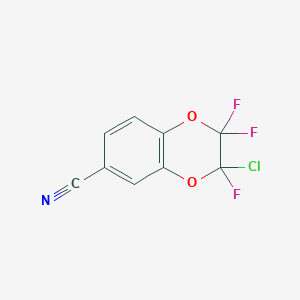
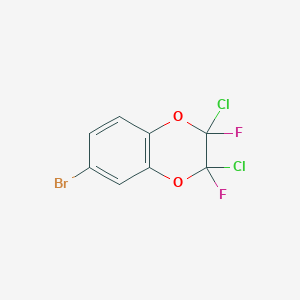
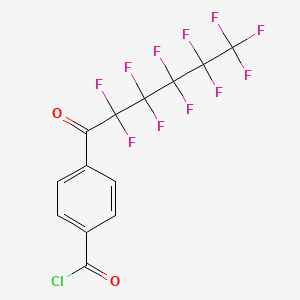
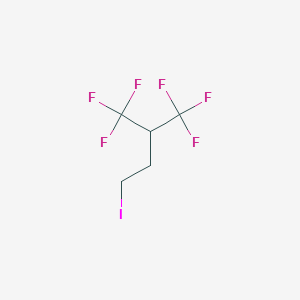
![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)
